

Trilostane-d3-1 molecular weight and formula

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Compound of Interest

Compound Name: Trilostane-d3-1

Cat. No.: B12367521

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In-Depth Technical Guide: Trilostane-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties and relevant experimental methodologies for Trilostane-d3, a deuterated analog of the steroidogenesis inhibitor Trilostane. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug development and related scientific disciplines.

Core Molecular Information

Trilostane-d3 is a stable isotope-labeled version of Trilostane, used as an internal standard in pharmacokinetic and metabolic studies. The deuterium labeling provides a distinct mass signature for mass spectrometry-based detection, without significantly altering its chemical properties.

Physicochemical Data

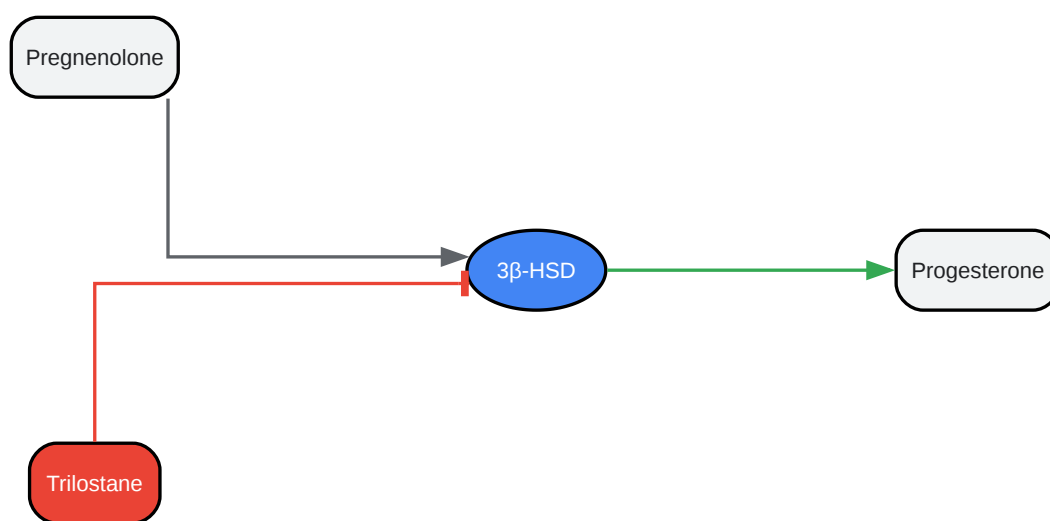
Property	Value
Molecular Formula	C ₂₀ H ₂₄ D ₃ NO ₃
Molecular Weight	332.46 g/mol
CAS Number	2026644-48-2

Mechanism of Action: Inhibition of 3 β -Hydroxysteroid Dehydrogenase

Trilostane, and by extension Trilostane-d3, functions as a competitive inhibitor of 3 β -hydroxysteroid dehydrogenase (3 β -HSD). This enzyme is a critical component in the biosynthesis of several steroid hormones. By blocking the activity of 3 β -HSD, Trilostane effectively reduces the production of cortisol, aldosterone, and androgens. This mechanism of action is central to its therapeutic application in conditions characterized by excessive steroid hormone production, such as Cushing's syndrome.

Steroidogenesis Pathway Inhibition

The following diagram illustrates the key step in the steroidogenesis pathway that is inhibited by Trilostane.



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Caption: Inhibition of 3 β -HSD by Trilostane, blocking Pregnenolone to Progesterone conversion.

Experimental Protocols

Detailed methodologies for key experimental procedures involving Trilostane are outlined below. These protocols can be adapted for use with Trilostane-d3, particularly in analytical assays where it serves as an internal standard.

In Vitro 3 β -Hydroxysteroid Dehydrogenase (3 β -HSD) Inhibition Assay

This protocol describes a spectrophotometric assay to determine the inhibitory activity of Trilostane on purified human 3 β -HSD type 1.

Materials:

- Purified human 3 β -HSD1 enzyme
- Dehydroepiandrosterone (DHEA)
- NAD⁺
- Trilostane
- 0.02 M Potassium Phosphate Buffer (pH 7.4)
- Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

- Prepare a reaction mixture in a cuvette containing 0.02 M potassium phosphate buffer (pH 7.4).
- Add NAD⁺ to a final concentration of 0.2 mM.
- Add purified human 3 β -HSD1 enzyme to a final concentration of 0.03-0.04 mg per incubation.
- Introduce Trilostane at varying concentrations (e.g., 0-0.75 μ M) to determine the inhibition constant (K_i).

- Initiate the enzymatic reaction by adding the substrate, DHEA, at sub-saturating concentrations (e.g., 4.0 μM or 8.0 μM).
- Immediately monitor the increase in absorbance at 340 nm at 27°C. The change in absorbance corresponds to the production of NADH.
- The initial linear slope of the absorbance increase per minute is used to determine the enzyme activity.
- A blank reaction without the enzyme should be run to account for any non-enzymatic reduction of NAD^+ .
- The type of inhibition and the K_i value can be determined using Dixon plot analysis ($1/V$ vs. $[I]$).

High-Performance Liquid Chromatography (HPLC) Method for Trilostane Analysis

This protocol provides a general framework for the analysis of Trilostane using HPLC, which can be adapted for the quantification of Trilostane and Trilostane-d3 in biological matrices.

Instrumentation and Conditions:

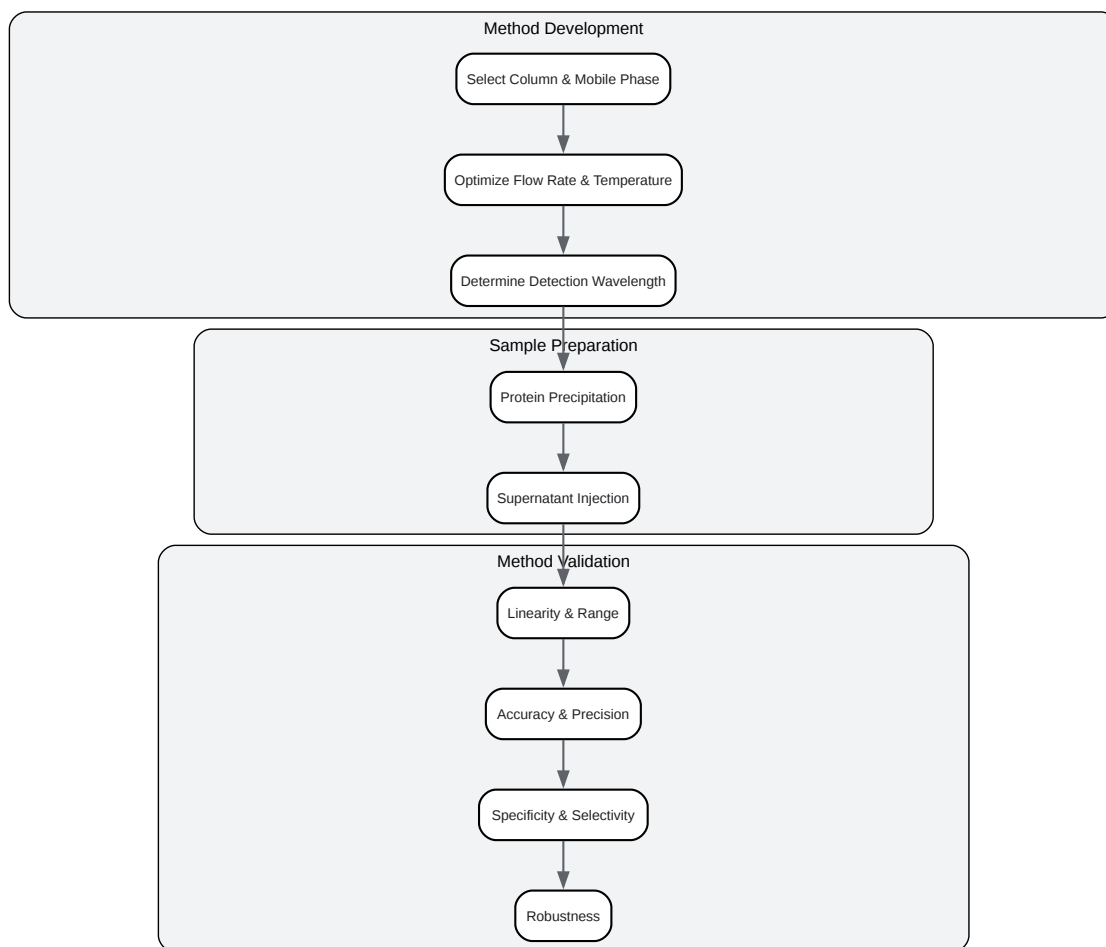
- HPLC System: An Agilent 1260 Infinity HPLC system or equivalent, equipped with a pump, autosampler, and UV detector.
- Column: Newcrom R1, 4.6 x 100 mm, 5 μm particle size, or a similar C18 column.[\[1\]](#)
- Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 20/80% v/v) containing a buffer such as 10 mM disodium phosphate at pH 6.5.[\[1\]](#)
- Flow Rate: 1.0 mL/min.[\[1\]](#)
- Detection: UV detection at 252 nm.[\[1\]](#)
- Injection Volume: 8 μL .
- Column Temperature: 30°C.

Sample Preparation (from plasma):

- To a plasma sample, add an internal standard (Trilostane-d3 if analyzing Trilostane, or a different suitable standard).
- Perform protein precipitation by adding a precipitating agent (e.g., acetonitrile or trichloroacetic acid).
- Vortex the mixture to ensure thorough mixing and complete precipitation.
- Centrifuge the sample to pellet the precipitated proteins.
- Collect the supernatant and inject a portion into the HPLC system.

Workflow for Method Development and Validation:

The following diagram outlines the logical workflow for developing and validating an HPLC method for Trilostane analysis.



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Caption: Logical workflow for HPLC method development and validation for Trilostane analysis.

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References

- 1. HPLC Method for Analysis of Trilostane | SIELC Technologies [sielc.com]
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